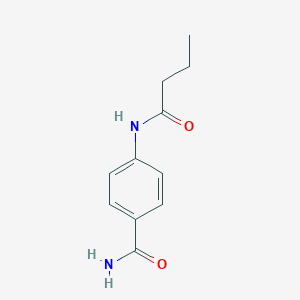

4-(Butanoylamino)benzamide

Beschreibung

4-(Butanoylamino)benzamide is a benzamide derivative characterized by a butanoyl group attached to the amino moiety of the benzamide core. Benzamide derivatives are widely studied for their biological activities, including antifungal, anticancer, and enzyme-inhibitory effects, depending on substituent groups .

Eigenschaften

Molekularformel |

C11H14N2O2 |

|---|---|

Molekulargewicht |

206.24 g/mol |

IUPAC-Name |

4-(butanoylamino)benzamide |

InChI |

InChI=1S/C11H14N2O2/c1-2-3-10(14)13-9-6-4-8(5-7-9)11(12)15/h4-7H,2-3H2,1H3,(H2,12,15)(H,13,14) |

InChI-Schlüssel |

ZEKMJKOERBMIGH-UHFFFAOYSA-N |

SMILES |

CCCC(=O)NC1=CC=C(C=C1)C(=O)N |

Kanonische SMILES |

CCCC(=O)NC1=CC=C(C=C1)C(=O)N |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Antifungal 1,3,4-Oxadiazole Benzamides (LMM5 and LMM11)

Key Features :

- LMM5 : Contains a 4-methoxyphenylmethyl and benzyl(methyl)sulfamoyl group.

- LMM11 : Features a furan-2-yl and cyclohexyl(ethyl)sulfamoyl group.

Comparison : - Both exhibit antifungal activity against C. albicans via thioredoxin reductase inhibition.

- The sulfamoyl and methoxy substituents enhance target binding but may reduce solubility compared to 4-(Butanoylamino)benzamide’s simpler butanoyl group .

Thiophene-Modified Benzamide ()

Key Features :

- Substituent: 4-((thiophen-2-yl-methylene)amino) group. Comparison:

- Unlike the aliphatic butanoyl chain, this modification may enhance electronic delocalization, altering metabolic stability .

Bicalutamide-Related Benzamides ()

Key Features :

- Fluorophenyl and sulfonyl groups.

Comparison : - Bicalutamide derivatives act as androgen receptor antagonists. The electron-withdrawing sulfonyl group contrasts with the electron-donating butanoylamino moiety, affecting receptor affinity and pharmacokinetics .

Nitro-Substituted Benzamide ()

Key Features :

- 4-nitrobenzamido and methoxy groups.

Comparison : - This contrasts with the butanoyl group’s metabolic susceptibility to esterases or amidases .

Momelotinib Dihydrochloride ()

Key Features :

- Cyanomethyl and pyrimidinyl substituents. Comparison:

- Momelotinib is a kinase inhibitor for myeloproliferative neoplasms. The pyrimidine ring enables ATP-binding pocket interactions, a feature absent in 4-(Butanoylamino)benzamide, which lacks heteroaromatic systems .

Amino-Methoxy Benzamide ()

Key Features :

- 4-amino and 2-methoxy groups. Comparison:

- The amino group improves aqueous solubility via hydrogen bonding, whereas the butanoyl chain may increase lipophilicity, favoring membrane permeability but risking slower renal clearance .

Data Table: Comparative Overview

Pharmacokinetic and Mechanistic Insights

- Metabolism : Aliphatic amides are prone to hydrolysis by amidases, whereas sulfamoyl or heterocyclic groups (e.g., oxadiazoles) may resist enzymatic degradation, prolonging half-life .

- Target Specificity: Bulky substituents (e.g., LMM5’s methoxyphenyl) enhance enzyme inhibition but may reduce bioavailability, whereas smaller groups (e.g., butanoyl) offer balanced properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.